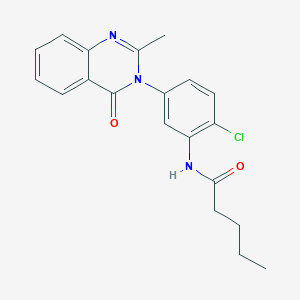
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as a p53 stabilizing compound and has since been investigated for its ability to induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Pesticide Interaction and Residue Formation
One study explored the interaction between herbicides, leading to the formation of a novel residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, when N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This research highlights the potential of such compounds in understanding pesticide residue dynamics and environmental impact R. Bartha, 1969.
Synthetic Studies and Chemical Transformations
Another aspect of scientific research involves the synthesis and transformation of chemical compounds. For instance, studies on N-methylated 5-alkenyloxazolium salts, including transformations into hydroindole and hydroisoquinoline compounds, contribute to the field of natural product synthesis and offer insights into chemical reactivity and mechanism D. Wenkert et al., 2001.
Anticancer Potential and Therapeutic Applications
Research into chloroquine analogs, like N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, has shown promise in cancer therapies. These studies have demonstrated the ability of chloroquine and its derivatives to sensitize cancer cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, potentially offering a new approach to enhance the efficacy of conventional cancer treatments V. Solomon & Hoyun Lee, 2009.
Antimicrobial Agents
Quinazolinone derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antimicrobial agents. These studies provide valuable information on the antimicrobial properties of quinazolinone derivatives, offering insights into their possible use in combating microbial infections N. Desai, A. Dodiya, & P. N. Shihora, 2011.
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists has led to the development of compounds effective in preclinical tests for emesis and depression, showcasing the therapeutic potential of quinazolinone derivatives in neurological conditions Timothy Harrison et al., 2001.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUPALPHQVSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2778894.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2778897.png)
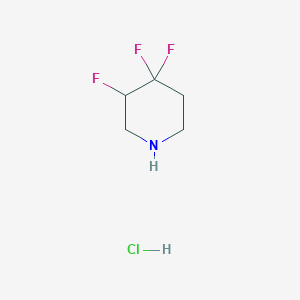
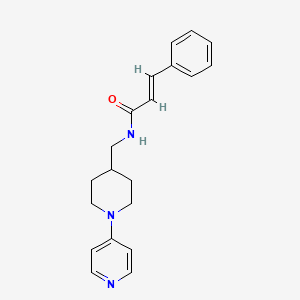
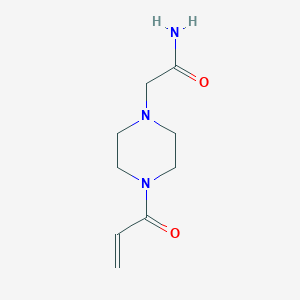

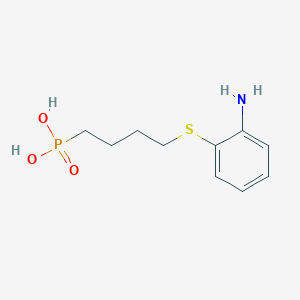
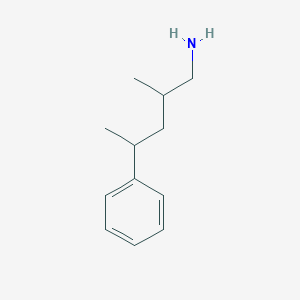

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
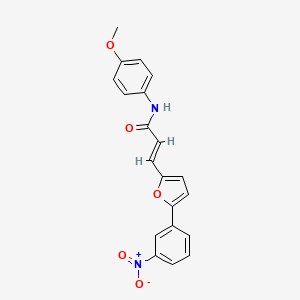

![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)